Lipophilicity (XLogP3) Advantage Over the Des-Methyl Analog
The target compound exhibits a computed XLogP3 of 3.7, which is approximately 0.5 log units higher than that estimated for its des-methyl analog 1,3-difluoro-2-(trifluoromethoxy)benzene (CAS 153338-23-9) . This increase is consistent with the well-established contribution of a methyl group to lipophilicity (π = 0.5–0.6) and directly impacts membrane permeability, metabolic stability, and off-target binding .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 1,3-Difluoro-2-(trifluoromethoxy)benzene (estimated ~3.1–3.2) |
| Quantified Difference | Δ ~0.5–0.6 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator value inferred from methyl group contribution (π constant) |
Why This Matters
A 0.5 log unit difference in logP can alter membrane permeability by a factor of ~3, directly influencing oral bioavailability and requiring procurement of the exact analog for meaningful SAR studies.
- [1] PubChem Compound Summary for CID 71669284, 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene. National Center for Biotechnology Information (2024). View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. View Source
